3-(4-fluorophenoxy)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

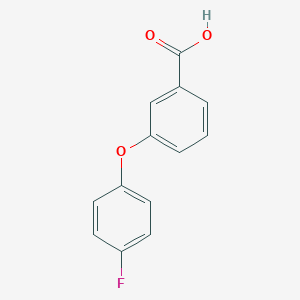

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZVFQIMFSGLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391523 | |

| Record name | 3-(4-fluorophenoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149634-49-1 | |

| Record name | 3-(4-fluorophenoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-fluorophenoxy)benzoic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-(4-fluorophenoxy)benzoic acid. This diaryl ether derivative is a valuable building block in medicinal chemistry and materials science, exhibiting a range of interesting biological activities. This document consolidates key data, outlines detailed experimental protocols, and visualizes relevant chemical and biological pathways to serve as a foundational resource for researchers in the field.

Chemical Structure and Identification

This compound is an aromatic carboxylic acid featuring a fluorinated phenoxy group at the meta-position of the benzoic acid ring.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value | Citation |

| CAS Number | 149634-49-1 | [1] |

| Molecular Formula | C₁₃H₉FO₃ | [1] |

| Molecular Weight | 232.21 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)OC2=CC=C(C=C2)F | |

| InChI Key | YUQPLNXKGVRIAJ-UHFFFAOYSA-N | [2] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Notes and Citations |

| Physical Appearance | White to off-white powder | [1] |

| Melting Point | Data not available | For comparison, 2-(4-fluorophenoxy)benzoic acid has a melting point of 146-153 °C. |

| Boiling Point | Data not available | |

| Solubility | Data not available | Expected to be poorly soluble in water and soluble in organic solvents like DMSO and methanol. |

| pKa | ~3.86 | Estimated based on the pKa of 3-fluorobenzoic acid. |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis of this compound

The primary synthetic route to this compound and other diaryl ethers is the Ullmann condensation, a copper-catalyzed coupling reaction between an aryl halide and a phenol.

Ullmann Condensation Reaction Scheme

Caption: General scheme for the Ullmann condensation synthesis.

Detailed Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure for the synthesis of diaryl ethers and can be adapted for this compound.

Materials:

-

3-Bromobenzoic acid

-

4-Fluorophenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (ligand, optional)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), 4-fluorophenol (1.2 eq), and potassium carbonate (2.0 eq).

-

Add copper(I) iodide (0.1 eq) and 1,10-phenanthroline (0.1 eq).

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 1 M HCl and extract with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectral Data

While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups and related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.2 ppm). The protons on the benzoic acid ring will exhibit splitting patterns influenced by the carboxylic acid and the phenoxy groups. The protons on the fluorophenoxy ring will show splitting characteristic of a para-substituted benzene ring, further split by the fluorine atom. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 115-160 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 (broad) | O-H (Carboxylic acid) | Stretching |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~1700-1680 | C=O (Carboxylic acid) | Stretching |

| ~1600-1450 | C=C (Aromatic) | Stretching |

| ~1250-1200 | C-O (Aryl ether) | Asymmetric Stretching |

| ~1100-1000 | C-F (Aryl fluoride) | Stretching |

Biological Activity and Potential Applications

This compound belongs to the diaryl ether class of compounds, which are known to possess a wide range of biological activities.[3] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[4]

General Biological Activities of Diaryl Ethers

Diaryl ether scaffolds are found in numerous biologically active molecules with applications including:

-

Pharmaceuticals: As intermediates in the synthesis of anti-inflammatory, antimicrobial, and anticancer agents.[1]

-

Agrochemicals: Used in the formulation of herbicides and fungicides.[1]

Potential Signaling Pathway Involvement

While a specific signaling pathway for this compound has not been elucidated, many bioactive diaryl ether compounds are known to modulate key cellular signaling pathways. For instance, some diaryl ether derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling. A generalized workflow for identifying the target of a novel bioactive compound is presented below.

Caption: A general workflow for identifying the biological target of a novel compound.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on the GHS information for the related compound 3-(4-fluorophenyl)benzoic acid, it should be handled with care.[2]

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a versatile chemical compound with significant potential in drug discovery and materials science. Its diaryl ether structure, combined with the presence of a fluorine atom, makes it an attractive scaffold for the development of novel bioactive molecules. Further research into its specific biological targets and mechanisms of action is warranted to fully explore its therapeutic potential. This guide provides a solid foundation for researchers interested in working with this promising compound.

References

An In-depth Technical Guide to the Synthesis of 3-(4-fluorophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 3-(4-fluorophenoxy)benzoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the theoretical underpinnings of three core synthetic strategies, provides detailed experimental protocols for their execution, and presents quantitative data in structured tables for comparative analysis. Visualizations of the reaction pathways are included to enhance understanding.

Core Synthesis Pathways

The synthesis of this compound primarily revolves around the formation of a diaryl ether bond. Three principal methods are explored in this guide: the traditional Ullmann condensation, the modern Buchwald-Hartwig C-O cross-coupling, and nucleophilic aromatic substitution (SNAr). Each of these pathways offers distinct advantages and disadvantages in terms of reaction conditions, catalyst requirements, substrate scope, and overall efficiency.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for the formation of aryl ethers from an aryl halide and a phenol. In the context of synthesizing this compound, this typically involves the reaction of a 3-halobenzoic acid (such as 3-bromobenzoic acid or 3-iodobenzoic acid) with 4-fluorophenol in the presence of a copper catalyst and a base.

Reaction Scheme:

Figure 1: Ullmann Condensation for this compound.

Experimental Protocol:

A typical experimental procedure for the Ullmann condensation to synthesize this compound is as follows:

-

To a reaction vessel, add 3-iodobenzoic acid (1.0 eq), 4-fluorophenol (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq) as the base.

-

Add a copper catalyst, such as copper(I) iodide (CuI) (0.1 eq), and a ligand, for example, L-proline (0.2 eq).

-

Add a high-boiling point polar solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to a temperature between 120-160°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to a pH of 2-3.

-

Extract the product with an organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-80% |

| Purity (post-purification) | >98% |

| Reaction Temperature | 120-160°C |

| Reaction Time | 12-24 hours |

Buchwald-Hartwig C-O Cross-Coupling

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a more modern and often more efficient alternative to the Ullmann condensation.[1][2] This palladium-catalyzed cross-coupling reaction can be used to synthesize this compound from a 3-halobenzoic acid and 4-fluorophenol under milder conditions than the Ullmann reaction.

Reaction Scheme:

Figure 2: Buchwald-Hartwig C-O Coupling.

Experimental Protocol:

A representative experimental protocol for the Buchwald-Hartwig synthesis of this compound is as follows:

-

In an inert atmosphere (e.g., under argon or nitrogen), combine 3-bromobenzoic acid (1.0 eq), 4-fluorophenol (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq), and a phosphine ligand like Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq).

-

Add a base, typically cesium carbonate (Cs₂CO₃) (1.5 eq), and an anhydrous, aprotic solvent like toluene or dioxane.

-

Heat the reaction mixture to 80-110°C and stir for 4-12 hours. Monitor the reaction's progress by TLC or HPLC.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Acidify the filtrate with a dilute acid (e.g., 1 M HCl) to a pH of 2-3.

-

Extract the product with an organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 75-95% |

| Purity (post-purification) | >99% |

| Reaction Temperature | 80-110°C |

| Reaction Time | 4-12 hours |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers another viable route, particularly given the presence of the activating fluorine atom. In this pathway, a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of this compound, this could involve the reaction of 3-hydroxybenzoic acid with 1,4-difluorobenzene or 1-bromo-4-fluorobenzene, where the fluorine or bromine atom is displaced by the phenoxide of 3-hydroxybenzoic acid. The presence of an electron-withdrawing group on the ring being attacked is typically required for this reaction to proceed efficiently.

Reaction Scheme:

Figure 3: Nucleophilic Aromatic Substitution Pathway.

Experimental Protocol:

An illustrative experimental protocol for the SNAr synthesis is as follows:

-

To a solution of 3-hydroxybenzoic acid (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq) at room temperature to form the phenoxide.

-

Add 1-bromo-4-fluorobenzene (1.2 eq) to the reaction mixture.

-

Heat the mixture to a temperature in the range of 100-150°C and stir for 6-18 hours, monitoring by TLC or HPLC.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of 2-3 to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 50-70% |

| Purity (post-purification) | >97% |

| Reaction Temperature | 100-150°C |

| Reaction Time | 6-18 hours |

Comparison of Synthesis Pathways

The choice of synthesis pathway for this compound depends on several factors, including the desired scale of the reaction, cost of reagents and catalysts, and the required purity of the final product.

| Pathway | Catalyst | Temperature | Reaction Time | Yield | Purity | Key Advantages | Key Disadvantages |

| Ullmann Condensation | Copper-based | High (120-160°C) | Long (12-24 h) | Moderate (60-80%) | Good (>98%) | Lower catalyst cost | Harsh reaction conditions, long reaction times |

| Buchwald-Hartwig | Palladium-based | Mild (80-110°C) | Short (4-12 h) | High (75-95%) | Excellent (>99%) | High yields, mild conditions, short reaction times | Higher catalyst cost, requires inert atmosphere |

| SNAr | None | Moderate (100-150°C) | Moderate (6-18 h) | Lower (50-70%) | Good (>97%) | Catalyst-free, simple procedure | Lower yields, may require activated substrates |

Conclusion

The synthesis of this compound can be successfully achieved through several established methods. The Buchwald-Hartwig C-O cross-coupling generally offers the highest yields and mildest reaction conditions, making it an attractive choice for laboratory-scale synthesis and for the preparation of high-purity material. The Ullmann condensation, while requiring harsher conditions, remains a viable and more economical option, particularly for larger-scale production where catalyst cost is a significant factor. Nucleophilic aromatic substitution presents a simpler, catalyst-free alternative, though it typically results in lower yields. The selection of the optimal synthetic route will be guided by the specific requirements of the research or development project, balancing factors of efficiency, cost, and scalability.

References

Physical and chemical properties of 3-(4-fluorophenoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and potential biological properties of 3-(4-fluorophenoxy)benzoic acid. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related analogs and established chemical principles to offer a robust predictive profile. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, agrochemical science, and materials science.

Chemical and Physical Properties

This compound is a diaryl ether derivative, a structural motif prevalent in numerous biologically active compounds.[1][2] The presence of a carboxylic acid function and a fluorine substituent suggests potential for hydrogen bonding, metabolic stability, and specific interactions with biological targets.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Analog Data) | 4-(4-Fluorophenoxy)benzoic acid (Isomer) | Benzoic Acid (Parent Compound) | 4-Fluorobenzoic Acid (Analog) |

| Molecular Formula | C₁₃H₉FO₃ | C₁₃H₉FO₃ | C₇H₆O₂ | C₇H₅FO₂ |

| Molecular Weight | 232.21 g/mol | 232.21 g/mol | 122.12 g/mol | 140.11 g/mol |

| Appearance | White to off-white powder (predicted) | Pale yellow crystals | White crystalline solid | White solid |

| Melting Point (°C) | No data available | 169-175 | 122.4 | 184 |

| Boiling Point (°C) | No data available | No data available | 249 | 253.7 |

| Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, and DMSO; sparingly soluble in water.[3][4][5][6][7] | No specific data | Soluble in ethanol, ether, chloroform; slightly soluble in water. | Soluble in alcohol, hot water, methanol, and ether. Very slightly soluble in cold water.[8] |

| pKa | No data available | No data available | 4.2 | 4.14[8] |

| LogP | 3.7 (Predicted) | No data available | 1.87 | 2.07[8] |

Spectroscopic Profile (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets in the range of ~7.0-8.2 ppm), Carboxylic acid proton (a broad singlet at >10 ppm). The fluorine atom will cause splitting of adjacent aromatic protons on the fluorophenoxy ring. |

| ¹³C NMR | Aromatic carbons (~115-160 ppm), Carbonyl carbon of the carboxylic acid (~165-175 ppm). The carbon attached to the fluorine will show a large C-F coupling constant. |

| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid dimer (2500-3300), C=O stretch from the carboxylic acid (1680-1710), C-O-C (ether) asymmetric stretch (~1250), C-F stretch (~1200), Aromatic C=C stretches (1450-1600).[9][10][11] |

| Mass Spec. | Expected molecular ion peak [M]⁺ or [M-H]⁻ depending on the ionization mode. Fragmentation may involve loss of -COOH, -OH, and cleavage of the ether bond. |

Synthesis Methodology

The most common and effective method for the synthesis of diaryl ethers like this compound is the Ullmann condensation.[12][13][14] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.

Experimental Protocol: Ullmann Condensation for this compound

This protocol is a representative procedure based on established methods for Ullmann diaryl ether synthesis.

Materials:

-

3-Bromobenzoic acid

-

4-Fluorophenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

-

Toluene (for workup)

-

Hydrochloric acid (1 M)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), 4-fluorophenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMF or DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate or toluene (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound.

Diagram 1: General Workflow for Ullmann Synthesis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. znaturforsch.com [znaturforsch.com]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. mdpi.com [mdpi.com]

The Strategic Integration of Fluorinated Benzoic Acid Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into molecular scaffolds represents a cornerstone of contemporary medicinal chemistry. This guide explores the multifaceted applications of fluorinated benzoic acid derivatives, a privileged structural motif, in the design and development of novel therapeutic agents. By leveraging the unique physicochemical properties of fluorine, researchers can strategically modulate the pharmacokinetic and pharmacodynamic profiles of benzoic acid derivatives to yield compounds with enhanced efficacy, selectivity, and metabolic stability. This document provides an in-depth overview of the synthesis strategies, therapeutic applications, mechanisms of action, and key experimental protocols pertinent to this important class of molecules.

Physicochemical Impact of Fluorination

The introduction of fluorine into the benzoic acid scaffold profoundly alters a molecule's properties in several ways that are advantageous for drug design.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine at metabolically labile positions can block oxidation, thereby increasing the drug's half-life and bioavailability.[1]

-

Binding Affinity and Selectivity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, enhancing binding affinity and selectivity.[1]

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1] The octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity; for example, 3-fluorobenzoic acid has a logP of 2.2, while 4-fluorobenzoic acid has a logP of 2.07.[2][3]

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid group, influencing its ionization state at physiological pH and thereby affecting solubility and target engagement.[1] For instance, the pKa of 3-fluorobenzoic acid is 3.86, and that of 4-fluorobenzoic acid is 4.14, both of which are lower than that of benzoic acid itself.[2][3] Perfluorinated carboxylic acids can have significantly lower pKa values; for example, perfluorooctanoic acid has an estimated pKa close to -0.5.[4]

Therapeutic Applications and Mechanisms of Action

Fluorinated benzoic acids are integral components of a diverse range of therapeutic agents, targeting a variety of diseases.

Anti-inflammatory Agents

A significant application of fluorinated benzoic acid derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1]

-

Diflunisal: A difluorophenyl derivative of salicylic acid, is a non-selective COX inhibitor used to treat pain and inflammation.[1]

-

Celecoxib: A selective COX-2 inhibitor, features a trifluoromethyl group. Its selectivity for COX-2 is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1]

-

Lifitegrast: A fluorinated benzoic acid derivative that acts as a lymphocyte function-associated antigen-1 (LFA-1) antagonist. It is used for the treatment of dry eye disease by inhibiting T-cell activation and migration.[5][6] Lifitegrast potently inhibits the LFA-1/ICAM-1 interaction with an IC50 of 2.98 nmol/L.[5]

The anti-inflammatory effects of these compounds primarily stem from the inhibition of prostaglandin synthesis through the inhibition of the Cyclooxygenase (COX) Pathway and modulation of the NF-κB Signaling Pathway .

Anticancer Agents

Certain fluorinated benzoic acid derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death).[1] This process is often mediated through the intrinsic pathway, which involves the activation of a cascade of caspase enzymes. The activation of the initiator caspase-9 leads to the activation of executioner caspases-3 and -7, ultimately resulting in cell death. This pathway is tightly regulated by the Bcl-2 family of proteins.[1]

Antimicrobial Agents

Fluorinated benzoic acids have also been explored as antibacterial and antifungal agents. Hydrazide derivatives of fluorobenzoic acids, in particular, have shown inhibitory activity against Gram-positive bacteria.[7] Some pyrazole derivatives containing a fluorophenyl group act as fatty acid biosynthesis inhibitors, demonstrating potent activity against various Gram-positive bacteria.

Quantitative Data Summary

The biological activities of various fluorinated benzoic acid derivatives are summarized below.

Table 1: Anti-inflammatory Activity

| Compound/Drug | Target | Assay | IC50 | Reference(s) |

| Lifitegrast | LFA-1/ICAM-1 | Cell Attachment | 2.98 nM | [5] |

| Celecoxib Analog (Compound 6) | COX-2 | In vitro enzyme | 120 µM | [8] |

| Celecoxib Analog (Compound 10) | COX-2 | In vitro enzyme | < 1 µM | [8][9] |

| 2-Aryl-quinoline-4-carboxylic acid derivative (Compound 39) | COX-2 | In vitro enzyme | 0.077 µM | [10] |

| 1,2-Diaryl-4-substituted-benzylidene-5(4H)-imidazolone (BXZ4) | COX-2 | In vitro enzyme | 0.25 µM | [11] |

Table 2: Anticancer Activity

| Compound Class/Derivative | Cell Line | Assay | IC50 | Reference(s) |

| Fluorinated benzofuran derivatives | HCT116 | Proliferation | 19.5 µM, 24.8 µM | [12] |

| Fluorinated pyrazolylbenzimidazole (Compound 55b) | A549, MCF-7, HeLa | MTT | 0.95–1.57 μM | [12] |

| 5-Fluorobenzothiazole derivative (Compound 59a) | HCT-116 | Proliferation | 0.08 µM | [12] |

| 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid derivative (Compound 14) | MCF-7 | MTT | 15.6 µM | [13] |

| Fluorinated aminophenylhydrazine (Compound 6) | A549 | Cytotoxicity | 0.64 µM | [14] |

Table 3: Antimicrobial Activity

| Compound Class/Derivative | Microorganism | MIC | Reference(s) |

| Hydrazide derivatives of fluorobenzoic acids | Gram-positive bacteria | General inhibitory activity | [7] |

| Pyrazole derivative with 4-bromophenyl (Compound 6j) | S. aureus, MRSA, B. subtilis, A. baumannii | 0.78 - 3.125 µg/mL | [15] |

| Pyrazole derivative with 4-trifluoromethylphenyl (Compound 6g) | Gram-positive bacteria | 0.78 µg/mL | [15] |

| Pyrimidine derivative (Compound 19) | E. coli, S. aureus, MRSA1 | 3.125 - 12.5 µg/mL | [16] |

| Fluorinated benzimidazole (TFBZ) | S. aureus, MRSA | 0.99 - 1.15 µg/mL | [17] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro COX Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Workflow Diagram:

Materials:

-

Recombinant human COX-1 or COX-2 enzyme

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Test compound (fluorinated benzoic acid derivative)

-

DMSO

-

Fluorogenic substrate (e.g., ADHP)

-

Arachidonic acid

-

Heme

-

96-well white opaque plates

-

Fluorescence plate reader

Procedure:

-

Enzyme Preparation: Prepare recombinant human COX-1 or COX-2 enzyme in a suitable buffer containing necessary cofactors.[1]

-

Compound Preparation: Dissolve the test compound in DMSO to create a stock solution, then perform serial dilutions to obtain a range of concentrations.[1]

-

Assay Reaction: In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, and 10 µL of enzyme (either COX-1 or COX-2) to the inhibitor wells. Add 10 µL of the test compound dilutions or a reference inhibitor to the respective wells. For 100% initial activity wells, add 10 µL of solvent instead of the inhibitor. For background wells, add 160 µL of Assay Buffer and no enzyme.

-

Pre-incubation: Pre-incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 15 minutes) to allow for binding.[1]

-

Initiation and Measurement: Initiate the reaction by adding 10 µL of arachidonic acid to all wells. Immediately monitor the increase in fluorescence intensity over time using a plate reader at the appropriate excitation (530-540 nm) and emission (585-595 nm) wavelengths. The rate of fluorescence increase is proportional to COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.[1]

Caspase-3/7 Activity Assay (Luminescent)

Objective: To quantify the activity of caspases-3 and -7 as a measure of apoptosis induction by a test compound.

Procedure:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with the fluorinated benzoic acid derivative at various concentrations for a specified duration to induce apoptosis. Include appropriate positive and negative controls.[1]

-

Assay Procedure: Equilibrate the plate and its contents to room temperature. Add the Caspase-Glo® 3/7 Reagent, which contains a proluminescent caspase-3/7 substrate, to each well in a 1:1 ratio with the cell culture medium.[18][19]

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 30 minutes to 3 hours, protected from light.[19][20]

-

Measurement: Measure the luminescence of each sample in a plate-reading luminometer.[20] The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

Data Analysis: Normalize the data to a control and express the results as a fold-change in caspase activity.[1]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism.

Procedure:

-

Compound Preparation: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well containing the test compound dilutions with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Western Blot Analysis for NF-κB Pathway Activation

Objective: To assess the effect of a test compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

Procedure:

-

Cell Culture and Treatment: Culture appropriate cells and treat them with the test compound and/or an inflammatory stimulus (e.g., LPS or TNF-α).

-

Protein Extraction: Prepare cytoplasmic and nuclear protein extracts from the treated cells.[21]

-

Protein Quantification: Determine the protein concentration of each extract using a standard method (e.g., BCA assay).[21]

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[21][22]

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[22][23]

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, p65, Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction) overnight at 4°C.[21]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.[21]

Conclusion

Fluorinated benzoic acid derivatives represent a versatile and powerful platform in drug discovery. The strategic incorporation of fluorine allows for the fine-tuning of molecular properties to enhance therapeutic potential. The examples of successful drugs like Diflunisal, Celecoxib, and Lifitegrast underscore the value of this chemical space. The experimental protocols and data presented in this guide provide a framework for the continued exploration and development of novel therapeutics based on this important structural motif.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carborane‐Based Analogs of Celecoxib and Flurbiprofen, their COX Inhibition Potential, and COX Selectivity Index - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carborane-Based Analogs of Celecoxib and Flurbiprofen, their COX Inhibition Potential, and COX Selectivity Index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 19. promega.com [promega.com]

- 20. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]

- 21. benchchem.com [benchchem.com]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. Western blot protocol | Abcam [abcam.com]

Potential Research Applications of 3-(4-fluorophenoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-fluorophenoxy)benzoic acid is a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research.[1] Its fluorinated aromatic structure provides a scaffold for the synthesis of novel bioactive molecules.[1] This technical guide explores the potential applications of this compound, focusing on its prospective role as a modulator of key signaling pathways implicated in disease. Drawing parallels from structurally similar compounds, we delineate a hypothetical research workflow to investigate its efficacy as an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical mediator of fibrosis and cancer progression. This document provides a comprehensive overview of relevant biological activities of related benzoic acid derivatives, detailed experimental protocols, and visual representations of the proposed mechanism of action.

Introduction: The Therapeutic Potential of Benzoic Acid Derivatives

Benzoic acid and its derivatives have long been recognized for their diverse biological activities, serving as foundational structures in the development of numerous therapeutic agents.[2][3] The introduction of a fluorophenoxy group, as seen in this compound, can significantly enhance the pharmacological properties of the parent molecule, including metabolic stability and binding affinity to target proteins.[1] Research has demonstrated that derivatives of benzoic acid exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][3][4][5][6][7] Notably, compounds with similar structural motifs have been identified as potent inhibitors of critical signaling pathways, such as the TGF-β and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often dysregulated in various pathologies.[7][8]

Potential Application: Inhibition of the TGF-β Signaling Pathway

A promising area of investigation for this compound is its potential to inhibit the TGF-β signaling pathway. This pathway plays a central role in cell growth, differentiation, and extracellular matrix production. Its aberrant activation is a hallmark of fibrotic diseases and cancer metastasis. A structurally related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been shown to inhibit TGF-β1-induced epithelial-mesenchymal transition (EMT) by reducing the phosphorylation of Smad2/3, key downstream effectors in the canonical TGF-β pathway.[8] Given the structural similarities, it is plausible that this compound could exert similar inhibitory effects.

Proposed Mechanism of Action

The proposed mechanism of action for this compound as a TGF-β inhibitor is a multi-step process. The binding of TGF-β1 to its receptor initiates a signaling cascade that results in the phosphorylation of Smad2 and Smad3. These activated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and cell migration. We hypothesize that this compound may interfere with this cascade, potentially by inhibiting the kinase activity of the TGF-β receptor or by disrupting the formation of the Smad complex.

Figure 1: Proposed inhibition of the TGF-β signaling pathway.

Comparative Biological Activities of Benzoic Acid Derivatives

To provide a broader context for the potential of this compound, the following table summarizes the reported biological activities of several related benzoic acid derivatives.

| Compound/Derivative Class | Biological Activity | Target/Mechanism | IC50/MIC Values | Reference |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives | Antibacterial (Gram-positive) | Fatty Acid Biosynthesis Inhibition | MIC: 0.5 - 4 µg/mL | [6] |

| Benzoic Acid Derivatives | VLA-4 Antagonism | Integrin alpha4beta1 Inhibition | IC50: 0.51 nM | [5] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Antibacterial (Gram-positive) | Not specified | MIC: 125 µg/mL | [4] |

| 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid | Anti-inflammatory, Cancer Cell Inhibitory | Mast Cell Degranulation Inhibition, MAPK/NF-κB & MAPK/AP-1 Pathway Suppression | Not specified | [7] |

| 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) | Anti-fibrotic | TGF-β/Smad Pathway Inhibition | Not specified | [8] |

Detailed Experimental Protocol: Investigating the Inhibition of TGF-β Signaling

The following protocol outlines a hypothetical experiment to assess the inhibitory effect of this compound on TGF-β1-induced signaling in a human lung adenocarcinoma cell line (A549), a well-established model for studying EMT.

Objective

To determine if this compound can inhibit TGF-β1-induced Smad2/3 phosphorylation in A549 cells.

Materials

-

A549 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant Human TGF-β1

-

This compound (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Primary antibodies: anti-Smad2/3, anti-phospho-Smad2/3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) Substrate

-

SDS-PAGE gels and buffers

-

Western Blotting apparatus

Methodology

-

Cell Culture and Treatment:

-

Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12 hours prior to treatment.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO) for 2 hours.

-

Stimulate the cells with 10 ng/mL of TGF-β1 for 1 hour. A negative control group will receive neither the compound nor TGF-β1.

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Smad2/3, total Smad2/3, and β-actin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-Smad2/3 levels to total Smad2/3 and then to the β-actin loading control.

-

Compare the levels of phospho-Smad2/3 in the treated groups to the TGF-β1 stimulated group.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. preprints.org [preprints.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications_Chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(4-fluorophenoxy)benzoic acid: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-fluorophenoxy)benzoic acid, a diaryl ether, is a valuable building block in organic synthesis, primarily utilized as a key intermediate in the development of novel pharmaceuticals and agrochemicals. Its structural motif, featuring a fluorinated phenyl ring linked to a benzoic acid moiety through an ether bond, imparts unique physicochemical properties that are leveraged in the design of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and crop protection.

Physicochemical Properties

This compound (CAS No: 149634-49-1) is a white to off-white powder.[1] The incorporation of a fluorine atom can enhance the metabolic stability and bioavailability of derivative compounds.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 149634-49-1 | [1] |

| Molecular Formula | C₁₃H₉FO₃ | [1] |

| Molecular Weight | 232.21 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of this compound

The primary synthetic route to this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[3][4] This reaction involves the coupling of an aryl halide with a phenol. For the synthesis of this compound, this typically involves the reaction of 3-bromobenzoic acid with 4-fluorophenol.

General Reaction Scheme: Ullmann Condensation

Caption: General workflow for the Ullmann condensation synthesis.

Detailed Experimental Protocol (Representative)

Materials:

-

3-Bromobenzoic acid (1.0 eq)

-

4-Fluorophenol (1.2 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzoic acid, 4-fluorophenol, copper(I) iodide, and potassium carbonate.

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to a temperature typically ranging from 120 to 160°C. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After completion of the reaction (typically several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into an acidic aqueous solution (e.g., 1 M HCl) and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural confirmation of this compound. While specific spectra for this compound were not found in the provided search results, representative chemical shifts for similar benzoic acid derivatives can be referenced.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum would be expected to show a complex pattern of signals in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the protons on the two phenyl rings. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would display signals for all 13 carbon atoms. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift (around 170 ppm). The aromatic carbons would appear in the region of 115-160 ppm, with the carbon attached to the fluorine atom showing a characteristic coupling (C-F coupling).

Applications in Organic Synthesis

This compound is a versatile building block due to its two reactive functional groups: the carboxylic acid and the diaryl ether moiety.

Pharmaceutical Applications

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases.[5] The carboxylic acid group can be readily converted into amides, esters, and other functional groups to generate a library of derivatives for structure-activity relationship (SAR) studies. The diaryl ether scaffold is a common feature in many biologically active molecules.

Caption: Derivatization of this compound for drug discovery.

While a specific signaling pathway for a drug derived from this compound is not detailed in the provided search results, many anti-inflammatory drugs function by inhibiting enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) enzymes.

Caption: Hypothetical mechanism of action for an anti-inflammatory drug derivative.

Agrochemical Applications

This compound is a precursor for the synthesis of herbicides and fungicides.[5] The specific structural features of this molecule can be modified to develop compounds with selective action against target weeds or fungi, while exhibiting low toxicity to crops and non-target organisms.[5] The mode of action for such herbicides often involves the inhibition of essential plant enzymes or disruption of vital cellular processes.[6]

Conclusion

This compound is a significant building block in the field of organic synthesis, with proven applications in the development of pharmaceuticals and agrochemicals. Its synthesis via the Ullmann condensation provides a reliable route to this versatile intermediate. The presence of a carboxylic acid handle allows for straightforward derivatization, enabling the exploration of a wide chemical space for the discovery of new bioactive molecules. Further research into the synthesis of novel derivatives and their biological evaluation is likely to uncover new therapeutic agents and crop protection solutions.

References

An In-depth Technical Guide to Diaryl Ether Herbicides and Their Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaryl ether herbicides are a significant class of agrochemicals widely utilized for the control of broadleaf weeds in various crops.[1] Their efficacy is rooted in a potent and specific mechanism of action that disrupts a critical enzymatic step in the biosynthesis of essential molecules like chlorophyll and heme. This disruption leads to a cascade of photodynamic events within the plant cell, culminating in rapid cellular damage and necrosis.[2]

From a chemical standpoint, the diaryl ether scaffold is recognized for its versatility and is a privileged structure in the discovery of bioactive molecules, extending beyond herbicidal activity to applications in medicinal chemistry. The defining feature of this class of compounds is the presence of two aryl rings linked by an ether bond. Substitutions on these rings modulate the herbicidal activity, selectivity, and physicochemical properties of the molecule.

This technical guide provides a comprehensive overview of the core mechanisms of action of diaryl ether herbicides, detailed experimental protocols for their evaluation, quantitative data on their efficacy, and visual representations of the key pathways and experimental workflows involved in their study.

Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The primary molecular target of diaryl ether herbicides is the enzyme protoporphyrinogen oxidase (PPO), also known as Protox. PPO is a flavoprotein located in the chloroplast and mitochondria that catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[3] This reaction is the final common step in the biosynthesis of both chlorophylls and hemes (cytochromes).

The Biochemical Cascade Following PPO Inhibition

Inhibition of PPO by diaryl ether herbicides leads to the accumulation of its substrate, Protogen IX.[2] This excess Protogen IX cannot be processed by the inhibited enzyme and subsequently leaks from the chloroplast into the cytoplasm.[2] In the cytoplasm, Protogen IX is rapidly oxidized to Proto IX by non-enzymatic or other enzymatic processes.[2][4]

Unlike the controlled channeling of Proto IX within the normal biosynthetic pathway, the accumulated cytoplasmic Proto IX acts as a potent photosensitizer.[2] In the presence of light and molecular oxygen, it generates highly reactive singlet oxygen (¹O₂).[2] These reactive oxygen species (ROS) then initiate a cascade of lipid peroxidation, destroying the integrity of cellular membranes, including the plasma membrane and organellar membranes.[2][5] This leads to rapid cell leakage, desiccation, and ultimately, necrotic lesions on the plant tissues, which are characteristic symptoms of PPO-inhibiting herbicides.[6]

The following diagram illustrates the biochemical pathway of PPO inhibition.

Quantitative Data: PPO Inhibition

The efficacy of diaryl ether herbicides is often quantified by their half-maximal inhibitory concentration (IC₅₀) against the PPO enzyme. Lower IC₅₀ values indicate higher potency. The following table summarizes the PPO inhibitory activity of several key diaryl ether herbicides and other PPO inhibitors.

| Compound | Target Enzyme Source | IC₅₀ (µM) | Reference |

| Acifluorfen | Nicotiana tabacum PPO (NtPPO) | 1.36 | [7] |

| Oxyfluorfen | Plant PPO | 0.150 | [8] |

| Compound G4 | Plant PPO | 0.0468 | [8] |

| Compound B14 | Arabidopsis thaliana HPPD (AtHPPD) | 0.12 | [7] |

| Compound B14 | Nicotiana tabacum PPO (NtPPO) | 0.51 | [7] |

| Acifluorfen Methyl | Barley Etioplasts | >90% inhibition | [4] |

Experimental Protocols

In Vitro PPO Enzyme Inhibition Assay

This protocol measures the activity of the PPO enzyme in the presence of an inhibitor to determine the IC₅₀ value. The assay is based on the fluorometric detection of Proto IX, the product of the PPO-catalyzed reaction.[9]

Materials:

-

Enzyme Source: Purified PPO or crude enzyme extract from plant tissues (e.g., etiolated barley leaves).[4]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.5% (v/v) Tween 20.[9]

-

Substrate (Protogen IX): Prepared fresh by reduction of Proto IX with sodium amalgam.[9][10]

-

Herbicide Stock Solution: Diaryl ether herbicide dissolved in DMSO (e.g., 10 mM).[9]

-

Instrumentation: Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~630 nm).[10]

-

Plate: 96-well black, clear-bottom microplate.[9]

Procedure:

-

Enzyme Preparation: Homogenize fresh plant tissue in an appropriate extraction buffer and obtain a crude or purified enzyme fraction. Determine the protein concentration.

-

Substrate Preparation: Dissolve Proto IX in 10 mM KOH with 20% ethanol. Under a stream of nitrogen, add freshly prepared sodium amalgam and stir until the solution becomes colorless and non-fluorescent.[9][10] The resulting Protogen IX solution should be kept on ice and used immediately.[9]

-

Assay Setup:

-

Prepare serial dilutions of the diaryl ether herbicide in DMSO.[9]

-

In the 96-well plate, add 180 µL of assay buffer to each well.[9]

-

Add 2 µL of the herbicide dilution or DMSO (for control) to the respective wells.[9]

-

Add 10 µL of the PPO enzyme preparation to each well.[9]

-

Include a "no-enzyme" control to measure the rate of non-enzymatic auto-oxidation of Protogen IX.[9]

-

-

Reaction Initiation: Add 10 µL of the freshly prepared Protogen IX substrate to each well to start the reaction.[9]

-

Measurement: Immediately place the plate in the microplate reader and monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to PPO activity.

-

Data Analysis: Calculate the percent inhibition for each herbicide concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Lipid Peroxidation Assay (TBARS Method)

This assay quantifies the extent of lipid peroxidation by measuring the formation of malondialdehyde (MDA), a secondary product of lipid breakdown.

Materials:

-

Plant Tissue Homogenate

-

Trichloroacetic Acid (TCA): 0.1% (w/v) and 20% (w/v) solutions.[6]

-

Thiobarbituric Acid (TBA): 0.5% (w/v) in 20% TCA.[6]

-

Spectrophotometer

Procedure:

-

Homogenization: Homogenize 0.1 g of plant tissue in 0.5 mL of 0.1% TCA.[6]

-

Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.[6]

-

Reaction: Mix 0.5 mL of the supernatant with 1.5 mL of 0.5% TBA in 20% TCA.[6]

-

Incubation: Incubate the mixture in a water bath at 95°C for 25 minutes.[6]

-

Termination: Stop the reaction by placing the tubes on ice.[6]

-

Measurement: Measure the absorbance at 532 nm (for the MDA-TBA complex) and 600 nm (for non-specific turbidity).[6]

-

Calculation: Subtract the absorbance at 600 nm from the absorbance at 532 nm. Calculate the concentration of MDA using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹cm⁻¹.[6]

Experimental and Logical Workflows

The discovery and characterization of a novel diaryl ether herbicide typically follow a structured workflow, from initial screening to detailed mechanism of action studies.

Conclusion

Diaryl ether herbicides remain a cornerstone of modern weed management due to their potent and rapid action. Their mechanism, centered on the inhibition of protoporphyrinogen oxidase, is well-characterized and provides a clear basis for their herbicidal effects. The accumulation of photosensitive protoporphyrin IX and the subsequent light-dependent generation of reactive oxygen species lead to catastrophic cellular damage in susceptible plants. The experimental protocols detailed in this guide provide a robust framework for the continued study and development of this important class of herbicides. Future research, aided by techniques such as quantitative structure-activity relationship (QSAR) modeling, will continue to refine the efficacy and selectivity of diaryl ether herbicides, ensuring their role in sustainable agriculture.

References

- 1. PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase | MDPI [mdpi.com]

- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 3. Measurement of protoporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of diphenyl ether herbicides on oxidation of protoporphyrinogen to protoporphyrin in organellar and plasma membrane enriched fractions of barley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. plant-stress.weebly.com [plant-stress.weebly.com]

- 7. Identification of Novel Pyrazole-Diphenyl Ether Hybrids as Potential HPPD/PPO Dual-Target Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

Spectroscopic data (NMR, IR, MS) for 3-(4-fluorophenoxy)benzoic acid

A comprehensive search for spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) and experimental protocols for 3-(4-fluorophenoxy)benzoic acid did not yield a complete dataset for this specific molecule. While spectral information for structurally related compounds, such as various fluorinated and phenoxy-substituted benzoic acids, is available, the specific experimental data for the requested compound, this compound, could not be located within the searched resources.

To fulfill the requirements of a technical guide for researchers, accurate and verified experimental data is essential. The presentation of data from analogous compounds would not be a reliable substitute and could be misleading.

However, to address the user's request for a visualization of the experimental workflow, a generalized logical relationship for spectroscopic analysis is provided below. This diagram illustrates a standard workflow for the characterization of a synthesized organic compound.

Spectroscopic Analysis Workflow

The following diagram outlines the typical workflow for the spectroscopic analysis of a synthesized chemical compound, from purification to structural elucidation using various spectroscopic techniques.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation. While the specific protocols for this compound are not available, a general methodology for each technique is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the purified compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer, for example, at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Data processing would involve Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet would be prepared by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum would typically be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) The mass spectrum would be obtained using a mass spectrometer, with an ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI). The sample would be introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecular ion.

Should the spectroscopic data for this compound become available, a detailed technical guide with data tables and specific experimental protocols could be provided.

Methodological & Application

Application Notes and Protocols for Ullmann Condensation Synthesis of Diaryl Ethers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Ullmann condensation is a cornerstone reaction in organic synthesis for the formation of diaryl ethers, a structural motif prevalent in pharmaceuticals, natural products, and functional materials.[1] This copper-catalyzed cross-coupling reaction involves the formation of a carbon-oxygen (C-O) bond between an aryl halide and a phenol.[2] While traditional Ullmann conditions often required harsh reaction parameters such as high temperatures (150–250 °C) and stoichiometric amounts of copper, modern advancements have led to milder and more efficient catalytic systems.[3][4][5] These improved protocols utilize various copper catalysts, ligands, and bases, expanding the substrate scope and making the reaction more amenable to complex molecule synthesis.[6][7]

This document provides a detailed overview of the Ullmann condensation for diaryl ether synthesis, including a summary of reaction conditions, comprehensive experimental protocols, and a visual representation of the experimental workflow.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Ullmann diaryl ether synthesis is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize quantitative data from various studies to provide a comparative overview of different reaction systems.

Table 1: Effect of Solvent on Diaryl Ether Synthesis

| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromonaphthalene | p-Cresol | CuIPPh₃ (5) | K₂CO₃ | Toluene | 100 | 24 | 58 | [8] |

| 2 | 2-Bromonaphthalene | p-Cresol | CuIPPh₃ (5) | K₂CO₃ | o-Xylene | 140 | 24 | 68 | [8] |

| 3 | 2-Bromonaphthalene | p-Cresol | CuIPPh₃ (5) | K₂CO₃ | NMP | 100 | 24 | 0 | [8] |

| 4 | Iodobenzene | Phenol | 5Cu(0)-AAPTMS@RGO-MCM-41 | Cs₂CO₃ | Toluene | 100 | 7 | 79 | [9] |

| 5 | Iodobenzene | Phenol | 5Cu(0)-AAPTMS@RGO-MCM-41 | Cs₂CO₃ | DMF | 100 | 7 | 99 | [9] |

| 6 | Iodobenzene | Phenol | 5Cu(0)-AAPTMS@RGO-MCM-41 | Cs₂CO₃ | THF | 100 | 7 | 98 | [9] |

NMP: N-Methyl-2-pyrrolidone, DMF: Dimethylformamide, THF: Tetrahydrofuran.

Table 2: Ligand Screening for the Coupling of 4-Bromoanisole and 4-Methoxyphenol

| Entry | Ligand | Conversion (%) after 24h |

| 1 | N,N-dimethylglycine | 95 |

| 2 | L-Proline | 85 |

| 3 | Salicylaldoxime | 78 |

| 4 | Dimethylglyoxime | 75 |

Reaction Conditions: 4-bromoanisole (1.0 mmol), 4-methoxyphenol (1.0 mmol), CuI (10 mol%), Ligand (10 mol%), K₃PO₄ (2.0 equiv), Acetonitrile (0.6 mL), 80 °C.[6][10]

Table 3: Influence of Base on Diaryl Ether Synthesis

| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | 4-Methoxyphenol | CuI (10) | N,N-dimethylglycine (10) | Cs₂CO₃ (2.0) | Acetonitrile | 80 | Trace | [6] |

| 2 | 4-Bromoanisole | 4-Methoxyphenol | CuI (10) | N,N-dimethylglycine (10) | K₃PO₄ (2.0) | Acetonitrile | 80 | 95 | [6] |

| 3 | Aryl Iodide | Phenol | CuI (15) | 1,3-diphenyl-1,3-propanedione (15) | KF/Al₂O₃ (5.0) | Toluene | 100-110 | High | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: General Procedure for Ullmann Diaryl Ether Synthesis in a Non-Polar Solvent

This protocol is adapted from a procedure utilizing an air-stable Cu(I) catalyst in toluene.[8][10]

Materials:

-

Aryl bromide (1.0 mmol)

-

Phenol (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Iodo(triphenylphosphine)copper(I) (CuIPPh₃) (0.05 mmol, 5 mol%)

-

Anhydrous toluene (5 mL)

-

Ethyl acetate

-

Celite

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), phenol (1.2 mmol), K₂CO₃ (2.0 mmol), and CuIPPh₃ (0.05 mmol).

-

Add anhydrous toluene (5 mL) to the reaction vessel.

-

Purge the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Heat the mixture to 100-110 °C and stir for 12-24 hours.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.[10]

Protocol 2: N,N-Dimethylglycine-Promoted Synthesis of Diaryl Ethers

This procedure is suitable for coupling aryl iodides and bromides at a lower temperature.[12]

Materials:

-

Aryl halide (iodide or bromide)

-

Phenol

-

Copper(I) iodide (CuI)

-

N,N-dimethylglycine

-

Cesium carbonate (Cs₂CO₃)

-

Solvent (e.g., dioxane)

Procedure:

-

In a reaction vessel, combine the aryl halide, phenol, CuI, and N,N-dimethylglycine.

-

Add Cs₂CO₃ as the base.

-

Add the solvent (e.g., dioxane).

-

Heat the reaction mixture at 90 °C until the starting material is consumed (as monitored by TLC or GC).

-

Perform an aqueous workup as described in Protocol 1.

-

Purify the product by column chromatography.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general experimental workflow for the Ullmann condensation synthesis of diaryl ethers.

Caption: General experimental workflow for Ullmann diaryl ether synthesis.

References

- 1. books.rsc.org [books.rsc.org]

- 2. synarchive.com [synarchive.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scielo.org.mx [scielo.org.mx]

- 6. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of 3-(4-fluorophenoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(4-fluorophenoxy)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via a copper-catalyzed Ullmann condensation, a reliable method for the formation of diaryl ether linkages. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification of the final product. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are provided to ensure clarity and reproducibility.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry, exhibiting a range of biological activities. The synthesis of such diaryl ethers is most commonly accomplished through the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2][3][4] This application note details a specific protocol for the synthesis of this compound from 3-iodobenzoic acid and 4-fluorophenol, adapted from established methodologies for copper-catalyzed O-arylation of phenols.[5][6]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 3-Iodobenzoic acid | 1.0 mmol |

| 4-Fluorophenol | 1.2 mmol |

| Copper(I) iodide (CuI) | 0.05 mmol (5 mol%) |

| Picolinic acid | 0.10 mmol (10 mol%) |

| Potassium phosphate (K₃PO₄) | 2.0 mmol |

| Dimethyl sulfoxide (DMSO) | 2.0 mL |

| Reaction Conditions | |

| Temperature | 110 °C |

| Reaction Time | 24 hours |

| Atmosphere | Inert (Argon or Nitrogen) |

| Product | |

| Expected Yield | 70-85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 155-158 °C |

Experimental Protocol

Materials and Equipment

-

3-Iodobenzoic acid

-

4-Fluorophenol

-

Copper(I) iodide (CuI)

-

Picolinic acid

-

Potassium phosphate (K₃PO₄), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk tube or a screw-cap test tube

-

Magnetic stir bar

-

Heating block or oil bath

-

Standard laboratory glassware (beakers, flasks, separatory funnel, etc.)

-

Rotary evaporator

-

Filtration apparatus

Procedure

-

Reaction Setup : In a dry Schlenk tube or a screw-cap test tube equipped with a magnetic stir bar, add copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), picolinic acid (12.3 mg, 0.10 mmol, 10 mol%), 3-iodobenzoic acid (248 mg, 1.0 mmol), 4-fluorophenol (134 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).[5]

-

Solvent Addition and Degassing : Add 2.0 mL of anhydrous dimethyl sulfoxide (DMSO) to the reaction vessel. Seal the tube and degas the mixture by purging with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reaction : Place the sealed reaction tube in a preheated heating block or oil bath set to 110 °C. Stir the reaction mixture vigorously for 24 hours.

-

Workup :

-

After 24 hours, remove the reaction tube from the heat and allow it to cool to room temperature.

-

Dilute the reaction mixture with 50 mL of ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with 50 mL of 1 M HCl.

-

Separate the organic layer and wash it sequentially with 50 mL of water and 50 mL of brine.

-